Cas no 85047-08-1 (2-Aminoethan-1,1,2,2-d4-ol)

2-Aminoethan-1,1,2,2-d4-ol is a deuterated derivative of ethanolamine, where four hydrogen atoms are replaced with deuterium (D) at the 1,1,2,2 positions. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing distinct spectral signatures for precise structural analysis. Its high isotopic purity and stability make it valuable in mechanistic studies, metabolic research, and tracer applications. The incorporation of deuterium also reduces metabolic degradation, improving its reliability in kinetic and biochemical investigations. This compound is particularly useful in pharmaceutical and biochemical research, where labeled analogs are required for accurate tracking and quantification.
2-Aminoethan-1,1,2,2-d4-ol structure
2-Aminoethan-1,1,2,2-d4-ol structure
Product name:2-Aminoethan-1,1,2,2-d4-ol
CAS No:85047-08-1
MF:C2H3D4NO
MW:65.10770
MDL:MFCD00144262
CID:707662
PubChem ID:13000300

2-Aminoethan-1,1,2,2-d4-ol Chemical and Physical Properties

Names and Identifiers

    • Ethan-1,1,2,2-d4-ol,2-amino- (9CI)
    • 2-Aminoethan-1,1,2,2-d4-ol
    • 2-AMino-ethan-1,1,2,2-d4-ol
    • (1,2,2,2-2H4)acetaldehyde
    • (2H4)Acetaldehyde
    • [2H4]ethan-2-olamine
    • 1,1,2,2-d4-2-aminoethanol
    • 1,1,2,2-d4-ethanolamine
    • 2-amino[1,1,2,2-2H4]ethanol
    • 2-aminoethanol-1,1,2,2-d4
    • Acetaldehyde-d4
    • d4-acetaldehyde
    • d4-ethanolamine
    • e(R) uOOE(c)
    • ethanolamine-d4
    • Tetradeuterio-acetaldehyd
    • tetradeuterio-acetaldehyde
    • 2-amino-1,1,2,2-tetradeuterioethanol
    • 2-amino-1,1,2,2-tetradeuterio-ethanol
    • ETHANOLAMINE (1,1,2,2-D4, 98%)
    • Ethanol-1,1,2,2-d4-amine
    • Ethanol-1,1,2,2-d4-amine, 98 atom % D
    • D98132
    • 85047-08-1
    • 2-amino(?H?)ethan-1-ol
    • 2-Amino(ethanol-1,1,2,2-d4)
    • MDL: MFCD00144262
    • Inchi: InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2
    • InChI Key: HZAXFHJVJLSVMW-LNLMKGTHSA-N
    • SMILES: C(CO)N

Computed Properties

  • Exact Mass: 65.07790
  • Monoisotopic Mass: 65.077870831g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 1
  • Complexity: 10
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.080 g/mL at 25 °C
  • Melting Point: 11 °C(lit.)
  • Boiling Point: 170 °C(lit.)
  • Flash Point: 93 °C
  • PSA: 46.25000
  • LogP: -0.36230

2-Aminoethan-1,1,2,2-d4-ol Security Information

  • Hazardous Material transportation number:UN 2491 8/PG 3
  • WGK Germany:1
  • Hazard Category Code: 20-36/37/38-34-20/21/22
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20; R36/37/38

2-Aminoethan-1,1,2,2-d4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E676501-25mg
2-Aminoethan-1,1,2,2-d4-ol
85047-08-1
25mg
$ 141.00 2023-09-07
TRC
E676501-mg250
2-Aminoethan-1,1,2,2-d4-ol
85047-08-1
mg250
$ 965.00 2022-07-14
AstaTech
D98132-0.1/G
2-AMINO(ETHANOL-1,1,2,2-D4)
85047-08-1 95%
0.1g
$350 2023-09-19
A2B Chem LLC
AH50797-1g
ETHANOL-1,1,2,2-D4-AMINE
85047-08-1 98%
1g
$985.00 2023-12-30
AstaTech
D98132-0.25/G
2-AMINO(ETHANOL-1,1,2,2-D4)
85047-08-1 95%
0.25g
$445 2023-09-19
TRC
E676501-1g
2-Aminoethan-1,1,2,2-d4-ol
85047-08-1
1g
$2043.00 2023-05-18
A2B Chem LLC
AH50797-100mg
ETHANOL-1,1,2,2-D4-AMINE
85047-08-1 95%,98atom%D
100mg
$712.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1691122-5g
2-Aminoethan-1,1,2,2-d4-1-ol
85047-08-1 98%
5g
¥40920.00 2024-07-28
TRC
E676501-250mg
2-Aminoethan-1,1,2,2-d4-ol
85047-08-1
250mg
$ 1197.00 2023-09-07
TRC
E676501-100mg
2-Aminoethan-1,1,2,2-d4-ol
85047-08-1
100mg
$ 537.00 2023-09-07

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